Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Description
Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate is a conjugated polyene ester derivative with a linear, fully unsaturated heptaene backbone. Structurally, it belongs to the carotenoid family, characterized by alternating double bonds (all-E configuration) and methyl substituents at positions 2, 6, 11, and 15. The diethyl ester groups enhance lipophilicity compared to its carboxylic acid or salt analogs, making it suitable for organic-phase reactions or hydrophobic delivery systems .
Properties
Molecular Formula |
C24H32O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
InChI |
InChI=1S/C24H32O4/c1-7-27-23(25)21(5)17-11-15-19(3)13-9-10-14-20(4)16-12-18-22(6)24(26)28-8-2/h9-18H,7-8H2,1-6H3/b10-9+,15-11+,16-12+,19-13+,20-14+,21-17+,22-18+ |
InChI Key |
ICLASYLYHJLVTR-YZIORBTBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C(=O)OCC)\C)\C)/C)/C |
Canonical SMILES |
CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated compound.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diacids, while reduction results in saturated esters.
Scientific Research Applications
Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate has several applications in scientific research:
Chemistry: Used as a model compound for studying conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds and ester groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the diethyl ester and related compounds:
Structural and Functional Insights
- Lipophilicity: The diethyl ester is more lipophilic than the dimethyl ester and far less polar than the disodium salt or diacid.
- Reactivity : The dialdehyde analog () is highly reactive due to aldehyde groups, enabling use in crosslinking or polymer synthesis. In contrast, ester derivatives are more stable .
- Biological Activity: Crocetin derivatives (e.g., monomethyl ester in ) are linked to anticancer activity via lactate dehydrogenase inhibition . The diethyl ester’s bioactivity remains unexplored but may mirror these effects.
Biological Activity
Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate is a complex organic compound with significant biological activity. It is classified under the category of diesters and is known for its potential applications in various fields including pharmaceuticals and agriculture.
- Molecular Formula : C24H32O4
- Molecular Weight : 384.51 g/mol
- CAS Number : 5056-14-4
- Structure : The compound features multiple double bonds and a long carbon chain which contributes to its unique properties.
Biological Activity
The biological activity of this compound has been studied in various contexts. Key findings include:
- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity. This is crucial for protecting cells from oxidative stress and may have implications for preventing chronic diseases.
- Anti-inflammatory Effects : Studies have shown that certain diesters can modulate inflammatory pathways. This compound may possess similar properties which could be beneficial in treating inflammatory conditions.
- Antimicrobial Activity : There is evidence suggesting that related compounds have antimicrobial properties. This could make this compound a candidate for developing new antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Protects against oxidative stress | |
| Anti-inflammatory | Modulates inflammatory responses | |
| Antimicrobial | Exhibits activity against various pathogens |
Case Studies
- Antioxidant Study : A study conducted on structurally similar compounds demonstrated significant free radical scavenging activity. The results suggested that the presence of multiple double bonds enhances the antioxidant capacity of these compounds.
- Anti-inflammatory Research : In vitro studies indicated that diethyl esters can inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications in managing conditions like arthritis and other inflammatory diseases.
- Antimicrobial Testing : A series of tests showed that derivatives of this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
